2,4-difluoro-N-(1-methylbutyl)benzamide
Description
2,4-Difluoro-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and a branched alkyl chain (1-methylbutyl group) attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties .
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2,4-difluoro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15F2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
GHWKVAJIQVPPPD-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Analogues
The following table summarizes key benzamide derivatives with structural or functional similarities to 2,4-difluoro-N-(1-methylbutyl)benzamide:
Key Observations
Substituent Effects on Activity :
- Fluorine Substitution : The 2,4-difluoro configuration in the target compound contrasts with halogenated analogues like 4-bromo-N-(2-nitrophenyl)benzamide and intermediates in agrochemicals . Fluorine’s electron-withdrawing nature enhances metabolic stability and influences binding to hydrophobic pockets in enzymes or receptors .
- Alkyl vs. Aryl Amides : The 1-methylbutyl group in the target compound differs from aromatic amides (e.g., 2-nitrophenyl in ). Branched alkyl chains may improve solubility and membrane permeability compared to rigid aromatic systems .
Receptor Modulation: Benzamides like mosapride metabolites act as 5-HT4 agonists , while mGlu5 allosteric ligands (e.g., CPPHA analogues) rely on benzamide backbones for receptor binding .
Synthetic Strategies :
- The target compound could be synthesized via amidation of 2,4-difluorobenzoic acid derivatives with 1-methylbutylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (acid chloride/amine coupling) .
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